N-Sulfo-glucosamine potassium salt
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Overview
Description
Potassium;N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]sulfamate is a chemical compound that belongs to the class of sulfamates Sulfamates are known for their diverse applications in various fields, including medicine and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Sulfo-glucosamine potassium salt typically involves the reaction of a suitable sugar derivative with sulfamic acid in the presence of a potassium base. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.
Solvent: Aqueous or organic solvents such as methanol or ethanol.
Catalyst: Potassium hydroxide or other potassium salts to promote the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves:
Reactant Feed: Continuous feeding of sugar derivative and sulfamic acid into the reactor.
Reaction Control: Maintaining optimal temperature and pH levels.
Product Isolation: Using crystallization or precipitation techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Potassium;N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]sulfamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The sulfamate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted sulfamates with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-Sulfo-glucosamine potassium salt is used as a reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition. Sulfamates are known to inhibit certain enzymes, making them valuable in biochemical studies.
Medicine
In medicine, sulfamates have been explored for their potential therapeutic effects. This compound, in particular, is being investigated for its potential use in treating certain medical conditions due to its enzyme inhibitory properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N-Sulfo-glucosamine potassium salt involves its interaction with specific molecular targets, primarily enzymes. The sulfamate group can form covalent bonds with the active site of enzymes, leading to inhibition of their activity. This inhibition can affect various biochemical pathways, making the compound useful in research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- Potassium;N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]sulfamate
- Potassium;N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]sulfamate
Uniqueness
Potassium;N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]sulfamate is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. The presence of multiple hydroxyl groups and the sulfamate moiety contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
potassium;N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]sulfamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO8S.K/c8-1-2-4(9)5(10)3(6(11)15-2)7-16(12,13)14;/h2-11H,1H2,(H,12,13,14);/q;+1/p-1/t2-,3-,4-,5-,6?;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLNXAGCPRCQPX-NSEZLWDYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)NS(=O)(=O)[O-])O)O)O.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)NS(=O)(=O)[O-])O)O)O.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12KNO8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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